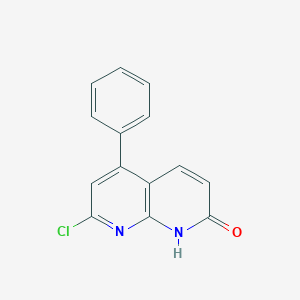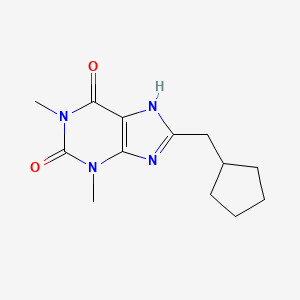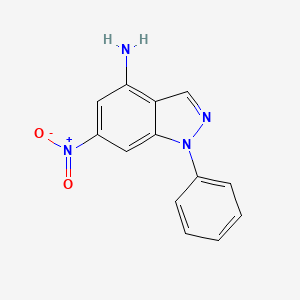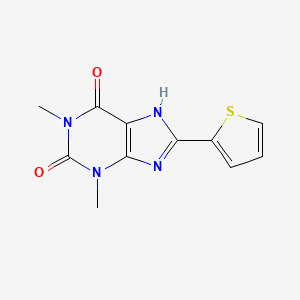
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one: is a quinazolinone derivative with a hydroxyhexyl side chain. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound’s unique structure makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one and 6-bromohexanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-bromohexanol is added to the 2-methylquinazolin-4(3H)-one under reflux conditions, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(6-oxohexyl)-2-methylquinazolin-4(3H)-one.
Reduction: Formation of 3-(6-hydroxyhexyl)-2-methylquinazoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anti-cancer properties.
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the hydroxyhexyl side chain, making it less hydrophilic.
3-(6-Hydroxyhexyl)-quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.
Uniqueness
3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the hydroxyhexyl side chain and the methyl group at the 2-position. This combination enhances its solubility and potential biological activity compared to its analogs.
特性
CAS番号 |
65452-92-8 |
|---|---|
分子式 |
C15H20N2O2 |
分子量 |
260.33 g/mol |
IUPAC名 |
3-(6-hydroxyhexyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H20N2O2/c1-12-16-14-9-5-4-8-13(14)15(19)17(12)10-6-2-3-7-11-18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3 |
InChIキー |
KLFSFQVGHQNVCP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)

![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
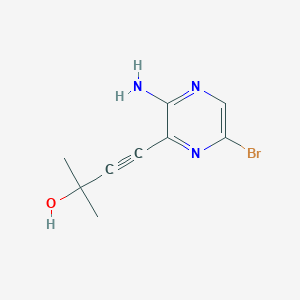
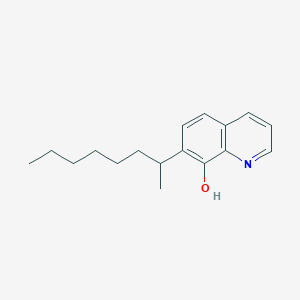
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
